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Compound of Interest

Compound Name: Oct-1-EN-6-yne

Cat. No.: B14322320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Oct-1-en-6-yne, a versatile bifunctional molecule, presents a rich and nuanced reactivity profile

owing to the presence of both a terminal alkene and an internal alkyne. This guide provides an

in-depth exploration of its reactions with a range of common reagents, offering a valuable

resource for its application in synthetic chemistry and drug development. The strategic

manipulation of its double and triple bonds allows for the construction of complex molecular

architectures, making a thorough understanding of its reactivity paramount.

Core Reactivity Principles
The reactivity of Oct-1-en-6-yne is dictated by the distinct electronic properties of its two

unsaturated functionalities. The terminal alkene, being electron-rich, is susceptible to

electrophilic attack. In contrast, the internal alkyne, while also nucleophilic, can participate in a

variety of cycloaddition and metal-catalyzed reactions. The spatial separation of these two

groups allows for selective transformations, although intramolecular reactions are also a key

feature of its chemistry, particularly in the presence of metal catalysts.

Reactions with Common Reagents: A Quantitative
Overview
The following tables summarize the reactivity of Oct-1-en-6-yne with various classes of

common reagents. While specific experimental data for Oct-1-en-6-yne is not extensively
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available in publicly accessible literature, the data presented here is based on the well-

established reactivity patterns of 1,6-enynes and analogous structures, providing a predictive

framework for reaction outcomes.

Table 1: Oxidation Reactions of Oct-1-en-6-yne

Reagent
Class

Specific
Reagent(s)

Moiety
Targeted

Expected
Product(s)

Typical
Conditions

Anticipated
Yield

Epoxidizing

Agents

m-CPBA,

Peracetic

acid

Alkene
1,2-epoxyoct-

6-yne

CH₂Cl₂, 0 °C

to rt
Good to High

Dihydroxylati

ng Agents

OsO₄

(catalytic),

NMO

Alkene
Oct-1-ene-

1,2,6-triol

Acetone/wate

r, rt
High

KMnO₄ (cold,

dilute)
Alkene

Oct-1-ene-

1,2,6-triol

aq. NaOH, 0

°C
Moderate

Ozonolysis

(Reductive)

1. O₃; 2.

Zn/H₂O or

DMS

Both

Hept-5-ynal

and

Formaldehyd

e

CH₂Cl₂/MeO

H, -78 °C
High

Ozonolysis

(Oxidative)

1. O₃; 2.

H₂O₂
Both

Hept-5-ynoic

acid and

Carbon

Dioxide

CH₂Cl₂/MeO

H, -78 °C
High

Table 2: Reduction Reactions of Oct-1-en-6-yne
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Reagent
Class

Specific
Reagent(s)

Moiety
Targeted

Expected
Product(s)

Typical
Conditions

Anticipated
Yield

Catalytic

Hydrogenatio

n

H₂, Pd/C Both n-Octane
MeOH, rt, 1

atm
Quantitative

H₂, Lindlar's

catalyst
Alkyne

Octa-1,6-

diene (cis)

Hexane, rt, 1

atm
High

Dissolving

Metal

Reduction

Na, NH₃ (l) Alkyne
Octa-1,6-

diene (trans)
-78 °C High

Hydride

Reduction

NaBH₄,

LiAlH₄
Neither No reaction

Standard

conditions
N/A

Table 3: Reactions with Acids and Bases

Reagent
Class

Specific
Reagent(s)

Moiety
Targeted

Expected
Product(s)

Typical
Conditions

Notes

Strong Acids

(e.g., H₂SO₄,

H₃PO₄)

H₂O, H₂SO₄

(cat.)

Alkyne

(hydration)

Oct-6-en-2-

one

Aqueous

acid, heat

Follows

Markovnikov'

s rule

Lewis Acids

(e.g., BF₃,

AlCl₃)

Varies Both

Cyclized/rearr

anged

products

Anhydrous

solvent

Can initiate

complex

cascades

Strong Bases

(e.g., NaNH₂)

Terminal

Alkyne (if

present)

N/A for

internal

alkyne

No reaction

at alkyne

Anhydrous

solvent

Would

deprotonate a

terminal

alkyne

Table 4: Cycloaddition Reactions of Oct-1-en-6-yne
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Reaction
Type

Reagent
Moiety
Targeted

Expected
Product

Typical
Conditions

Notes

Diels-Alder
Maleic

anhydride

Alkene (as

dienophile)

[4+2]

cycloadduct

High

temperature

Requires a

suitable diene

1,3-Dipolar

Cycloaddition

Azides,

Nitrones
Alkyne

Triazoles,

Isoxazolines
Varies

"Click"

chemistry

with azides is

highly

efficient

Metal-

Catalyzed

[2+2+2]

Wilkinson's

catalyst

(Rh(PPh₃)₃Cl

)

Both

Substituted

benzene

derivatives

Toluene,

reflux

Trimerization

with other

alkynes

Key Experimental Protocols
Detailed experimental procedures for reactions on 1,6-enynes provide a blueprint for working

with Oct-1-en-6-yne.

General Procedure for Metal-Catalyzed
Cycloisomerization
Objective: To induce intramolecular cyclization of a 1,6-enyne.

Materials:

1,6-enyne (e.g., Oct-1-en-6-yne)

Transition metal catalyst (e.g., Au(I), Pt(II), Rh(I), Pd(II) complexes)

Anhydrous solvent (e.g., Dichloromethane, Toluene)

Inert atmosphere (Nitrogen or Argon)

Procedure:
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To a solution of the 1,6-enyne in the chosen anhydrous solvent under an inert atmosphere,

add the metal catalyst (typically 1-5 mol%).

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to

reflux, depending on the catalyst and substrate) and monitor the reaction progress by TLC or

GC-MS.

Upon completion, quench the reaction (e.g., by adding a small amount of triethylamine for

gold catalysts).

Concentrate the reaction mixture in vacuo.

Purify the crude product by column chromatography on silica gel to afford the desired

cyclized product.

General Procedure for Ozonolysis with Reductive Work-
up
Objective: To cleave the double and/or triple bond to yield aldehydes and ketones.

Materials:

Oct-1-en-6-yne

Ozone (O₃)

Dichloromethane (CH₂Cl₂)

Methanol (MeOH)

Zinc dust (Zn) or Dimethyl sulfide (DMS)

Procedure:

Dissolve Oct-1-en-6-yne in a mixture of CH₂Cl₂ and MeOH at -78 °C (dry ice/acetone bath).

Bubble ozone gas through the solution until a blue color persists, indicating the consumption

of the starting material.
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Purge the solution with nitrogen or oxygen to remove excess ozone.

Add the reducing agent (Zinc dust or DMS) to the reaction mixture at -78 °C and allow it to

warm to room temperature.

Stir the mixture for several hours until the ozonide is completely reduced.

Work up the reaction by filtering off the zinc oxide (if using Zn) and washing with an

appropriate solvent.

Concentrate the filtrate and purify the resulting aldehydes/ketones by distillation or

chromatography.

Reaction Pathways and Logical Relationships
The reactivity of Oct-1-en-6-yne can be visualized through reaction pathway diagrams,

illustrating the logical connections between starting materials, intermediates, and products

under different reaction conditions.

Oct-1-en-6-yne

Alkene Reactions

Electrophilic
Addition

Alkyne Reactions

Nucleophilic/
Cycloaddition

Intramolecular Reactions

Metal
Catalysis

Epoxidation
(m-CPBA)

Dihydroxylation
(OsO4/NMO)

Hydration
(H2SO4, H2O)

Reduction
(Lindlar's Cat.)

[2+2+2] Cycloaddition
(Rh catalyst)

Cycloisomerization
(Au, Pt, etc.)
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Click to download full resolution via product page

Caption: Selective reactions of Oct-1-en-6-yne.

This diagram illustrates the divergent reactivity of Oct-1-en-6-yne, where specific reagents can

target either the alkene or alkyne moiety, or in the case of certain metal catalysts, induce

intramolecular transformations.

Experimental Workflow for Product Identification
A typical workflow for the synthesis and characterization of a product from a reaction involving

Oct-1-en-6-yne is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b14322320?utm_src=pdf-body-img
https://www.benchchem.com/product/b14322320?utm_src=pdf-body
https://www.benchchem.com/product/b14322320?utm_src=pdf-body
https://www.benchchem.com/product/b14322320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14322320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction

Work-up & Purification

Analysis

Oct-1-en-6-yne + Reagent(s)
in Solvent

Reaction Monitoring
(TLC, GC-MS)

Quenching

Reaction Complete

Extraction

Purification
(Column Chromatography)

Isolated Product

NMR Spectroscopy
(¹H, ¹³C)

Structure Elucidation

Mass Spectrometry IR Spectroscopy

Click to download full resolution via product page

Caption: General experimental workflow.
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This workflow highlights the key stages from conducting the reaction to purifying and

structurally characterizing the final product, a standard procedure in synthetic organic

chemistry.

Conclusion
Oct-1-en-6-yne is a valuable building block in organic synthesis, offering multiple avenues for

functionalization. The selective reactivity of its alkene and alkyne moieties, coupled with its

propensity for metal-catalyzed cyclizations, provides chemists with a powerful tool for the

synthesis of diverse and complex molecules. A thorough understanding of the reaction

conditions required to achieve this selectivity is crucial for harnessing the full synthetic potential

of this versatile enyne. This guide serves as a foundational resource for researchers and

professionals seeking to employ Oct-1-en-6-yne in their synthetic endeavors.

To cite this document: BenchChem. [Navigating the Reactivity Landscape of Oct-1-en-6-yne:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14322320#oct-1-en-6-yne-reactivity-with-common-
reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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